AKR1C3 Inhibitory Potency and Isoform Selectivity: Head-to-Head Comparison with Flufenamic Acid and Unsubstituted Analog
In a direct comparative enzyme inhibition study using recombinant human AKR1C3 and AKR1C2, 2-[(4-Methylphenyl)amino]benzoic acid (compound 1n) exhibited an IC50 of 0.36 μM against AKR1C3 and 1.46 μM against AKR1C2, yielding a selectivity ratio (IC50 AKR1C2 / IC50 AKR1C3) of 4 [1]. In the same assay system, the lead compound flufenamic acid (FLU, m-CF3 substitution) showed an IC50 of 0.05 μM against AKR1C3 and 0.37 μM against AKR1C2 (ratio 7), while the unsubstituted parent compound (1b, -H) displayed an IC50 of 1.52 μM against AKR1C3 and 0.44 μM against AKR1C2 (ratio 0.3) [1].
| Evidence Dimension | AKR1C3 and AKR1C2 enzyme inhibition (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 0.36 μM; AKR1C2 IC50 = 1.46 μM; Selectivity Ratio = 4 |
| Comparator Or Baseline | Flufenamic acid: AKR1C3 IC50 = 0.05 μM, AKR1C2 IC50 = 0.37 μM, Ratio = 7; Unsubstituted analog (1b): AKR1C3 IC50 = 1.52 μM, AKR1C2 IC50 = 0.44 μM, Ratio = 0.3 |
| Quantified Difference | Target compound is 7.2-fold less potent on AKR1C3 than flufenamic acid but shows a reversed selectivity profile compared to unsubstituted analog (1b is 3.3-fold selective for AKR1C2). |
| Conditions | Recombinant human AKR1C3 and AKR1C2 enzyme inhibition assays |
Why This Matters
This precise selectivity fingerprint is critical for applications requiring AKR1C3 inhibition without concomitant AKR1C2 blockade, as the latter is involved in 5α-dihydrotestosterone inactivation.
- [1] Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Chen, M., Winkler, J. D., & Penning, T. M. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311–2323. View Source
